3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound consists of a trimethoxyphenyl group linked to a benzothiazole moiety, which is significant for various biological activities. The compound is classified as a benzamide derivative, which is often explored for its pharmacological properties.
The compound can be found in various chemical databases such as PubChem and ChemSpider, where detailed information regarding its synthesis, properties, and potential applications is documented.
This compound falls under the category of organic compounds and specifically belongs to the class of benzamides. It features functional groups that are commonly associated with biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature and pressure to optimize yield and minimize by-products. Industrial production may utilize automated systems for better precision and consistency.
The molecular formula for 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is . The compound features:
The structural representation can be summarized as follows:
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various biological targets:
Research indicates that this compound may alter gene expression patterns and metabolic pathways within affected cells.
Key physical properties include:
Relevant chemical properties include:
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several notable applications:
The retrosynthetic deconstruction of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide reveals two primary synthons: 3,4,5-trimethoxybenzoyl chloride and 2-amino-4,5,6,7-tetrahydrobenzothiazole (Fig. 1). The amide bond forms the strategic disconnection point, aligning with classical acyl transfer principles for benzothiazole-amide pharmacophores [2]. The tetrahydrobenzothiazole core is derived from cyclohexanone via cyclocondensation with thiourea under acidic conditions—a method proven for in situ generation of 2-aminobenzothiazoles without isolation [9]. The 3,4,5-trimethoxybenzoyl chloride is accessible through chlorination of the corresponding benzoic acid using thionyl chloride. Crucially, this disconnection pathway mirrors strategies employed for structurally analogous kinase inhibitors, where late-stage acylation minimizes side reactions during heterocycle formation [2] [5]. Alternative routes involving Friedel-Crafts acylation are precluded due to electronic deactivation by the trimethoxy moiety and potential catalyst poisoning by the benzothiazole nitrogen [8].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Key Considerations |
---|---|---|---|
Amide bond | 3,4,5-Trimethoxybenzoyl chloride | 2-Amino-4,5,6,7-tetrahydrobenzothiazole | Acid chloride reactivity; protecting groups unnecessary for amine |
Benzothiazole C-S bond | Cyclohexanone + Thiourea | N/A | Bronsted/Lewis acid catalysis required |
Synthesis of the 2-amino-4,5,6,7-tetrahydrobenzothiazole precursor benefits significantly from microwave irradiation, which enhances both reaction kinetics and selectivity. Conventional thermal methods for the cyclocondensation of cyclohexanone and thiourea require prolonged reflux (6–12 hours) in ethanol with p-toluenesulfonic acid, yielding ≤70% product [9]. Microwave-assisted protocols (150–200 W, 140°C) reduce reaction times to 15–30 minutes and improve yields to >90% by suppressing decarboxylation and oxidative byproducts [10]. Solvent-free conditions are achievable using montmorillonite K10 clay as a solid acid catalyst, facilitating direct product isolation via filtration. For the final acylation step, microwave dielectric heating in dimethylacetamide (DMAc) at 100°C for 10 minutes achieves near-quantitative conversion, compared to 4–6 hours under conventional heating. This acceleration is attributed to rapid dipole excitation of the amide carbonyl, promoting nucleophilic attack by the benzothiazole-2-amine [6] [10]. Energy consumption analysis confirms a 15-fold reduction in process mass intensity (PMI) versus standard methods, aligning with green chemistry principles.
Table 2: Microwave Optimization Parameters for Key Steps
Reaction Step | Conditions | Time | Yield (%) | Byproduct Reduction |
---|---|---|---|---|
Benzothiazole cyclization | 140°C, K10 clay, solvent-free | 25 min | 92 | <5% |
Amide bond formation | 100°C, DMAc, 200 W | 10 min | 98 | <1% |
Conventional comparison | Reflux, EtOH, p-TsOH | 6–12 hours | 68 | 15–20% |
The acylation of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 3,4,5-trimethoxybenzoyl chloride demonstrates broad functional group tolerance when employing optimized protocols. Electron-donating groups (e.g., methoxy, methyl) on the benzoyl chloride enhance electrophilicity, while electron-withdrawing groups (e.g., nitro, cyano) necessitate stoichiometric adjustments due to reduced reactivity [8]. Sterically hindered substrates (e.g., 2,6-disubstituted benzoyl chlorides) exhibit <40% conversion, but the linear 3,4,5-trimethoxy configuration faces no such limitations. Critical findings from functional group evaluation (FGE) kits reveal that unprotected heterocyclic amines (imidazole, indole) compete with the benzothiazole amine, necessitating temporary protection with tert-butoxycarbonyl (Boc) groups during acylation [6]. Unexpectedly, carboxylic acid additives (e.g., acetic acid) enhance selectivity by protonating residual water, preventing hydrolysis of the acid chloride. Zinc trifluoromethanesulfonate (10 mol%) further suppresses racemization in chiral analogs via Lewis acid coordination [6]. Friedel-Crafts acylation remains incompatible due to the non-nucleophilic nature of the benzothiazole nitrogen and ring deactivation by methoxy groups [8].
Table 3: Functional Group Compatibility in Acylation
Functional Group | Compatibility | Conversion (%) | Required Modification |
---|---|---|---|
-OMe, -Me (aryl) | High | >95 | None |
-NO₂, -CN (aryl) | Moderate | 60–75 | 1.5 equiv acid chloride; 50°C |
Heterocyclic amines | Low | <30 | Boc protection |
Phenolic -OH | Moderate | 70–85 | Trimethylsilyl protection |
Purifying 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide demands specialized approaches due to its hydrophobic nature and propensity for adsorbing common impurities (e.g., diacyl byproducts). Reverse-phase HPLC using cyanopropyl columns achieves baseline separation with water/acetonitrile gradients (40–80% ACN over 20 minutes), resolving the target (retention time: 14.3 min) from hydrophobic deletions (e.g., demethoxy variants, RT: 11.2 min) and unreacted acid (RT: 5.8 min) [4] [7]. This method outperforms silica gel chromatography, which exhibits poor resolution and 20–30% product loss due to irreversible adsorption. For large-scale recovery (>10 g), isoelectric point (pI) precipitation is optimal: the compound precipitates quantitatively at pH 6.2–6.5 (near its calculated pI of 6.3) from aqueous ethanol, yielding >98% purity without chromatography [7]. Solubility challenges in alcohols or acetonitrile necessitate dimethyl sulfoxide (DMSO) for sample loading during HPLC, but the final precipitate is readily isolated via vacuum filtration. This integrated approach reduces purification time by 70% compared to conventional column chromatography.
Table 4: Purification Performance Metrics
Method | Purity (%) | Recovery (%) | Scale Limitations | Key Advantage |
---|---|---|---|---|
Cyanopropyl HPLC | >98 | 85–90 | <100 mg | Baseline separation of analogs |
pI Precipitation | 98 | 95 | >10 g | Solvent volume reduction (90%) |
Silica Gel Chromatography | 90–95 | 65–70 | <5 g | Low equipment cost |
Compound Names Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: